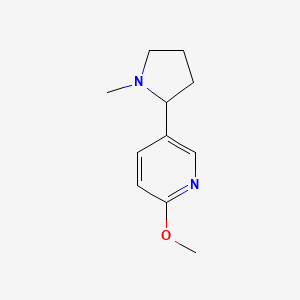
5-Cyano-4-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-4-fluoropicolinic acid is a chemical compound with the molecular formula C7H3FN2O2 and a molecular weight of 166.11 g/mol It is a derivative of picolinic acid, characterized by the presence of a cyano group at the 5-position and a fluorine atom at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-fluoropicolinic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Alternatively, the reaction can be carried out at elevated temperatures (e.g., 70°C) or under solvent-free conditions at higher temperatures (e.g., 150°C) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, efficiency, and scalability. Fusion of aromatic amines with an excess amount of ethyl cyanoacetate at high temperatures is one of the widely used methods for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-fluoropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or fluorine groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkali metal fluorides (e.g., CsF) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like sodium chlorite can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of carboxylic acids .
Scientific Research Applications
5-Cyano-4-fluoropicolinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyano-4-fluoropicolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can inhibit the activity of enzymes involved in viral replication and other cellular processes . The compound’s ability to form coordinate covalent bonds with enzymes makes it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropicolinic Acid: Similar in structure but lacks the cyano group.
4-(5-Cyano-4-furyl)-1,4-dihydropyridin-3-ylcarboxamido)benzoic Acids: Contains a cyano group and a furyl ring, used for analgesic activity.
Uniqueness
5-Cyano-4-fluoropicolinic acid is unique due to the presence of both cyano and fluorine groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H3FN2O2 |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
5-cyano-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12) |
InChI Key |
WZLPWVJRGNMNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11769085.png)
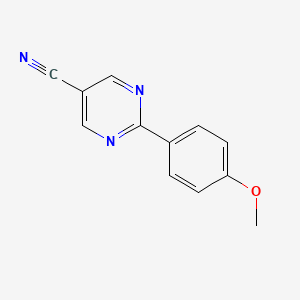

![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)
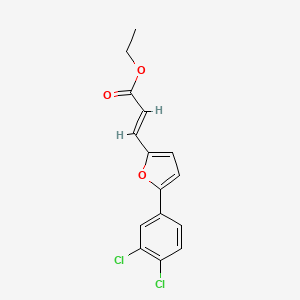
![3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)
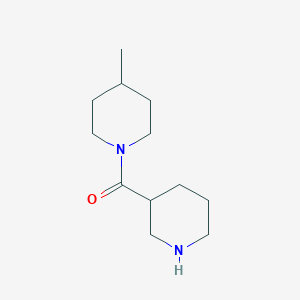
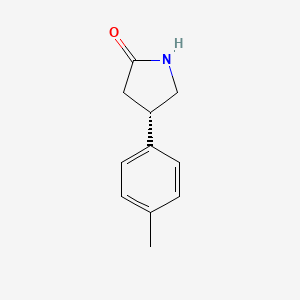
![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
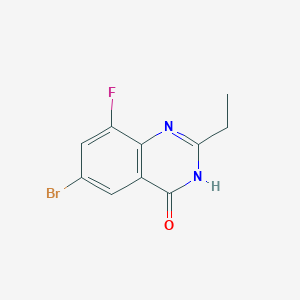
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)
